Quercetin 3-arabinoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5041-68-9 |
|---|---|
Molecular Formula |
C20H18O11 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
InChI Key |
BDCDNTVZSILEOY-BQCJVYABSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
melting_point |
239 °C |
physical_description |
Solid |
Related CAS |
5041-68-9 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis
Natural Occurrence and Distribution
Quercetin (B1663063) 3-arabinoside has been identified in a diverse range of plant species, highlighting its widespread distribution throughout the plant kingdom. biosynth.comvulcanchem.com
Specific Botanical Families and Species
This flavonoid glycoside has been qualitatively detected in numerous plant families. vulcanchem.com Specific examples include its presence in apples (Malus pumila), fennels (Foeniculum vulgare), anises (Pimpinella anisum), bilberries (Vaccinium myrtillus), common walnuts (Juglans regia), sweet bays (Laurus nobilis), and American cranberries (Vaccinium macrocarpon). nih.govfoodb.cahmdb.ca It is also found in the leaves of the walnut tree (Juglans regia). mdpi.comresearchgate.net Additionally, it has been isolated from Alchemilla xanthochlora and Croton campestris. researchgate.net The compound, also known as guaijaverin, is a recognized quercetin derivative. researchgate.netwikipedia.org
Table 1: Plant Sources of Quercetin 3-arabinoside
| Common Name | Scientific Name |
|---|---|
| Apple | Malus pumila |
| Fennel | Foeniculum vulgare |
| Anise | Pimpinella anisum |
| Bilberry | Vaccinium myrtillus |
| Common Walnut | Juglans regia |
| Sweet Bay | Laurus nobilis |
| American Cranberry | Vaccinium macrocarpon |
| A kind of Lady's Mantle | Alchemilla xanthochlora |
| A species of Croton | Croton campestris |
Variability Across Plant Parts and Cultivars
The concentration of this compound can vary significantly between different parts of a plant and among various cultivars. For instance, in walnut leaves, the content of this compound, along with other quercetin derivatives, can show considerable variation. mdpi.com Studies on walnut leaves from different cultivars and geographical locations have demonstrated a wide range in the concentration of this compound, suggesting that both genetic and environmental factors influence its accumulation. mdpi.comresearchgate.net For example, research on nine walnut cultivars across two different locations over three years revealed that the concentration of this compound ranged from 0.2 to 3.8 g/kg. mdpi.com In Cercidiphyllum japonicum, this compound has been detected in the reddish sprouting leaves and female flowers. kahaku.go.jp Furthermore, in apple flowers, the concentration of this compound can differ between white-flowered and red-flowered genotypes. nih.gov
Biosynthetic Pathways of this compound in Plants
The formation of this compound in plants is a multi-step process involving the general phenylpropanoid pathway and subsequent specific glycosylation reactions. wikipedia.org
Role of UDP-Glycosyltransferases (UGTs) in Glycosylation
The final step in the biosynthesis of this compound is the attachment of an arabinose sugar to the quercetin aglycone. This reaction is catalyzed by a specific group of enzymes known as UDP-glycosyltransferases (UGTs). jmb.or.krjmb.or.kr UGTs are responsible for transferring a sugar moiety from an activated nucleotide sugar, in this case, UDP-arabinose, to an acceptor molecule, which is quercetin. nih.govresearchgate.net
The enzyme AtUGT78D3 from Arabidopsis thaliana has been identified as a flavonol arabinosyltransferase that can convert quercetin to quercetin 3-O-arabinoside. nih.gov This enzyme exhibits strict substrate specificity for both the flavonol aglycone and the UDP-arabinose donor. nih.gov Research has shown that reducing the expression of the UGT78D3 gene in Arabidopsis leads to decreased levels of flavonol 3-O-arabinosides. nih.gov Engineered E. coli strains expressing specific UGTs have been successfully used to synthesize this compound, further confirming the role of these enzymes. jmb.or.krjmb.or.krnih.gov
Precursor Compounds and Enzymatic Steps
The biosynthesis of this compound begins with the production of its precursor, the flavonoid aglycone quercetin. The synthesis of quercetin itself starts from the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through the general phenylpropanoid pathway. wikipedia.org A series of enzymatic reactions involving chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase then lead to the formation of quercetin. wikipedia.org
Once quercetin is synthesized, the key precursor for the glycosylation step is UDP-arabinose. jmb.or.krnih.gov The biosynthesis of UDP-arabinose in plants and engineered microorganisms typically starts from UDP-glucose. researchgate.netresearchgate.net UDP-glucose is converted to UDP-glucuronic acid by UDP-glucose dehydrogenase. researchgate.net UDP-glucuronic acid then serves as a precursor for the synthesis of UDP-xylose, which is subsequently converted to UDP-arabinose by the enzyme UDP-xylose epimerase. nih.govresearchgate.net
The final enzymatic step is the transfer of the arabinosyl group from UDP-arabinose to the 3-hydroxyl group of quercetin, a reaction catalyzed by a specific UGT, such as AtUGT78D3. nih.govnih.govresearchgate.net
Biological Activities and Mechanisms of Action
Antioxidant Properties
Like its aglycone, quercetin, Quercetin 3-arabinoside exhibits significant antioxidant activity. biosynth.com This is primarily due to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative stress and damage. biosynth.com Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, and the antioxidant capacity of this compound makes it a compound of interest for further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been reported. biosynth.com Inflammation is a key component of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Quercetin and its derivatives are known to influence signaling pathways such as NF-κB, which plays a central role in the inflammatory response. researchgate.netmdpi.com
In Vitro and In Vivo Research Findings
In vitro studies have demonstrated the potential of this compound in various biological assays. For example, it has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis. biosynth.com Additionally, research has indicated its inhibitory activity against enzymes like soluble epoxide hydrolase, suggesting a potential role in cardiovascular health. mdpi.com
In vivo studies, while less numerous than in vitro investigations, have provided further evidence for the biological effects of quercetin derivatives. For instance, studies on related quercetin glycosides have shown protective effects in animal models of various diseases. scielo.br However, more in vivo research specifically on this compound is needed to fully understand its physiological effects.
Biological Activities and Cellular/molecular Mechanisms
Antioxidant Mechanisms at the Cellular Level
Quercetin (B1663063) 3-arabinoside exhibits significant antioxidant activity through multiple mechanisms, contributing to the protection of cells from oxidative damage. biosynth.comnih.gov
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, quercetin 3-arabinoside can also enhance the body's own antioxidant defenses. It has been shown to upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). This modulation is often mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govmdpi.com Nrf2 is a transcription factor that, under conditions of oxidative stress, moves into the nucleus and initiates the transcription of a wide array of antioxidant and detoxification genes, thereby bolstering the cell's ability to combat oxidative damage. nih.govcsic.esscholaris.ca
Anti-inflammatory Pathways and Cellular Targets
This compound exerts anti-inflammatory effects by targeting key molecules and signaling pathways involved in the inflammatory response. biosynth.comresearchgate.net
Inhibition of Pro-inflammatory Mediators and Enzymes
The compound has been shown to inhibit the production and activity of pro-inflammatory mediators. researchgate.net This includes the inhibition of enzymes like cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, key players in inflammation. mdpi.com Furthermore, quercetin and its derivatives can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which are central to the propagation of inflammatory processes. researchgate.net
Modulation of Signaling Cascades (e.g., NF-κB, MAPK, Akt/PI3K)
A significant aspect of the anti-inflammatory action of this compound involves its ability to modulate critical intracellular signaling cascades. It has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. researchgate.netmdpi.com By preventing the activation of NF-κB, the transcription of numerous pro-inflammatory genes is suppressed. mdpi.com
Additionally, quercetin and its derivatives can modulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways. springermedizin.demdpi.com The MAPK pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation. mdpi.com The PI3K/Akt pathway is also implicated in inflammatory responses, and its inhibition by quercetin derivatives contributes to their anti-inflammatory effects. nih.govimrpress.comnih.gov
Anti-Cancer Effects in Preclinical Models
This compound has demonstrated promising anti-cancer properties in various preclinical studies. biosynth.comspandidos-publications.com Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. nih.govmdpi.comscienceopen.com
For instance, quercetin 3-O-α-L-arabinoside has been shown to be active against human colorectal adenocarcinoma cells. biosynth.com In studies on ovarian cancer cell lines, quercetin-3-arabinopyranoside was found to be cytotoxic to OVCAR-8 cells. spandidos-publications.com The anti-cancer effects of quercetin and its glycosides are often attributed to their ability to interfere with multiple stages of cancer development, including initiation, promotion, and progression. scienceopen.com These compounds can arrest the cell cycle, preventing cancer cells from dividing and multiplying. sci-hub.se
The induction of apoptosis is a key mechanism of the anti-cancer activity of quercetin derivatives. spandidos-publications.comnih.gov This can occur through the modulation of various signaling pathways that control cell survival and death, including the PI3K/Akt pathway. nih.gov Furthermore, quercetin and its glycosides have been observed to enhance the efficacy of conventional chemotherapy drugs in some cancer cell lines. spandidos-publications.com
Table 1: Summary of Preclinical Anti-Cancer Effects of Quercetin Derivatives
| Cell Line | Compound | Observed Effects | Reference |
| Human Colorectal Adenocarcinoma | Quercetin 3-O-a-L-arabinoside | Active against cancer cells | biosynth.com |
| OVCAR-8 (Ovarian Cancer) | Quercetin-3-arabinopyranoside | Cytotoxic | spandidos-publications.com |
| SKOV-3 (Ovarian Cancer) | Quercetin aglycone | Induced apoptosis and cell cycle arrest | spandidos-publications.com |
| HeLa (Cervical Cancer) | Quercetin-3-O-rhamnoside | Cytotoxic, inhibited cell migration | researchgate.netjapsonline.com |
| Caco-2 (Colon Carcinoma) | Quercetin-3-O-glucoside | Significant cytotoxicity | nih.gov |
| HepG2 (Liver Hepatocellular Carcinoma) | Quercetin-3-O-glucoside | Moderate cytotoxicity | nih.gov |
| PA-1 (Ovarian Cancer) | Quercetin | Inhibited cell growth, induced apoptosis | nih.gov |
Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines
Research into the anticancer effects of quercetin and its glycosides has revealed significant impacts on cell cycle regulation and the induction of programmed cell death, or apoptosis. While much of the detailed mechanistic work has been conducted on the aglycone form, quercetin, these findings provide a foundational understanding of the potential activities of its derivatives like this compound.
Quercetin has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest. researchgate.net Studies on oral squamous cell carcinoma (OSCC) cells demonstrated that quercetin can induce G1 cell cycle arrest. waocp.org In other cancer cell lines, such as triple-negative breast cancer cells, treatment with quercetin resulted in cell cycle arrest at the S and G2/M phases. koreamed.org This halt in the cell cycle is often accompanied by the downregulation of key regulatory proteins like cyclin D1. researchgate.net
Beyond halting cell proliferation, quercetin is a potent inducer of apoptosis. In human hepatoma (HepG2) cells, it activates the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3. nih.gov This process is also observed in oral cancer cells, where quercetin treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. waocp.org The pro-apoptotic effects are further mediated by the regulation of the Bcl-2 family of proteins, with quercetin decreasing the expression of the anti-apoptotic protein Bcl-2. waocp.org In T47D breast cancer cells, quercetin induces apoptosis by altering the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes and activating caspase-9 and caspase-3. nih.gov
Table 1: Effects of Quercetin on Cell Cycle and Apoptosis in Cancer Cell Lines
| Cell Line | Effect | Key Molecular Targets |
|---|---|---|
| Oral Squamous Carcinoma (YD10B, YD38) | G1 phase arrest, Apoptosis | Downregulation of Bcl-2, PARP cleavage, p38 activation waocp.org |
| Triple-Negative Breast Cancer (MDA-MB-231) | S and G2/M phase arrest, Apoptosis | FasL, p53, p21, GADD45 activation koreamed.org |
| Human Hepatoma (HepG2) | Apoptosis | Caspase-9, Caspase-3 activation nih.gov |
| Breast Cancer (T47D) | G2/M phase arrest, Apoptosis | Bax/Bcl-2 regulation, Caspase-9, Caspase-3 activation nih.govwaocp.org |
| Human Osteosarcoma | G1/S phase arrest, Apoptosis | Downregulation of cyclin D1, Caspase-3 activation, PARP cleavage researchgate.net |
Inhibition of Cancer-Related Proteins and Pathways (e.g., MMP9, AKT1, Caspase-3)
The anticancer activity of quercetin is underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
A primary target of quercetin is the PI3K/Akt signaling pathway, which is a major driver of cell survival and is often dysregulated in cancer. In human hepatoma cells, quercetin has been shown to induce apoptosis by inhibiting the survival signals mediated by Akt. nih.gov It decreases the phosphorylation of Akt, thereby inactivating this anti-apoptotic protein. mdpi.com This inhibition of the PI3K/Akt pathway is a recurring mechanism observed in various cancer types, including breast cancer, where it can lead to the suppression of tumor growth. mdpi.comnih.gov
Quercetin directly influences the machinery of apoptosis by activating executioner caspases. Numerous studies confirm that quercetin treatment leads to the activation of Caspase-3, a key mediator of apoptosis. mdpi.comnih.gov This activation is a downstream event following the release of cytochrome c from the mitochondria and the activation of initiator caspases like caspase-9. mdpi.com The activation of Caspase-3 is evident in leukemia, breast, and hepatoma cell lines following quercetin exposure. nih.govmdpi.comnih.gov
Furthermore, quercetin has been found to modulate other cancer-related pathways. In some cancer models, it has been shown to suppress the expression of Matrix Metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. researchgate.net It can also activate the p38 MAPK pathway in oral cancer cells, which contributes to the induction of apoptosis. waocp.org
Neuroprotective Effects in Animal Models
This compound, also known as avicularin (B192226) or Quercetin-3-O-α-L-arabinopyranoside (QA), has demonstrated significant neuroprotective properties in various preclinical studies.
In a mouse model of blue light-induced retinal damage, a condition relevant to age-related macular degeneration, oral administration of QA was found to protect against retinal degeneration. nih.govcaymanchem.com Histological analysis confirmed that QA treatment preserved the thickness of retinal layers. nih.gov Similarly, a glycoside of quercetin, quercetin-3-α-l-arabinofuranoside (avicularin), exerted an anti-depressant effect in a mouse model of depression induced by chronic unpredictable mild stress. mdpi.com This suggests a broader potential for this compound in protecting against neuronal damage and dysfunction. mdpi.com Studies on a related compound, Quercetin 3-(2''-galloyl-alpha-L-arabinopyranoside), also suggest promising implications for neuroprotection due to its ability to inhibit oxidative damage. biosynth.com
Amelioration of Oxidative Stress and Neuroinflammation in Preclinical Models
A key mechanism underlying the neuroprotective effects of this compound is its ability to combat oxidative stress and neuroinflammation. researchgate.net
In animal models of depression, quercetin-3-α-l-arabinofuranoside (avicularin) demonstrated significant anti-inflammatory effects by inhibiting the production of proinflammatory cytokines such as TNF-α and IL-6. mdpi.com This was associated with the inhibition of the ERK/NF-κB pathway, a central regulator of inflammation. nih.gov
In a mouse model of blue light-induced retinal injury, Quercetin-3-O-α-L-arabinopyranoside (QA) inhibited inflammation by preventing the translocation of NF-kB p65 and inhibiting C3 complement activation. nih.gov The compound is also a known antioxidant. caymanchem.com It scavenges free radicals, which contributes to reducing oxidative stress in biological systems. biosynth.com This antioxidant activity is crucial in neurodegenerative contexts, as oxidative stress is a major contributor to neuronal damage. ekb.eg For instance, QA protected retinal pigment epithelial (RPE) cells from blue light-induced apoptosis, a process driven by oxidative damage. nih.govresearchgate.net
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Compound Form | Model | Key Findings |
|---|---|---|
| Quercetin-3-O-α-L-arabinopyranoside (QA) | Blue light-induced retinal damage (in vivo/in vitro) | Protected against retinal degeneration; Inhibited apoptosis and inflammation via inhibition of NF-kB p65 translocation and C3 activation. nih.gov |
| Quercetin-3-α-L-arabinofuranoside (Avicularin) | Chronic stress-induced depression (in vivo) | Exerted anti-depressant effects; Reduced pro-inflammatory cytokines (TNF-α, IL-6) via inhibition of ERK/NF-κB pathway. mdpi.com |
| Quercetin 3-O-α-L-arabinopyranoside (QA) | Cell-free & cell-based assays | Scavenged DPPH radicals; Inhibited H. pylori-induced oxidative burst in neutrophils. caymanchem.com |
Modulation of Specific Brain Pathways (e.g., Aβ aggregation, tauopathy)
This compound has been shown to modulate specific pathways involved in neuronal cell death. In a mouse model of depression, quercetin-3-α-l-arabinofuranoside (avicularin) reduced the levels of the pro-apoptotic protein Bax and Caspase-3, thereby reducing apoptosis in the hippocampus. mdpi.com Similarly, in a model of retinal cell death, Quercetin-3-O-α-L-arabinopyranoside (QA) inhibited apoptosis by preventing the cleavage of PARP and the activation of caspase-3. nih.gov
While direct studies on the effect of this compound on amyloid-beta (Aβ) aggregation and tauopathy are emerging, extensive research on its parent compound, quercetin, provides strong indications of its potential in this area. Quercetin has been shown to interfere with the formation of neurotoxic Aβ oligomers and can destabilize preformed Aβ fibrils. mdpi.comnih.gov It is believed to inhibit Aβ aggregation by forming hydrophobic interactions and hydrogen bonds with the β-sheet structures. nih.gov The neuroprotective effects of quercetin in Alzheimer's disease models are partly attributed to its ability to reduce Aβ accumulation and tau hyperphosphorylation. mdpi.comfrontiersin.org Given that this compound is a known neuroprotective agent, investigating its specific effects on Aβ and tau pathways is a critical area for future research.
Enzyme Inhibitory Activities (Beyond Anti-inflammatory)
Beyond its anti-inflammatory and antioxidant roles, this compound exhibits inhibitory activity against specific enzymes, highlighting its potential as a modulator of various physiological processes.
Soluble Epoxide Hydrolase (sEH) Inhibition and Related Mechanisms
This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). dntb.gov.uaresearchgate.net This enzyme is a therapeutic target for managing inflammation and cardiovascular diseases because it degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. dntb.gov.ua By inhibiting sEH, this compound can increase the levels of beneficial EETs.
In a study identifying sEH inhibitors from Fuji apples, this compound was found to have a half-maximal inhibitory concentration (IC50) value of 39.3 ± 3.4 μM against sEH. dntb.gov.uaresearchgate.netmdpi.comnih.gov Enzyme kinetics analysis revealed that it acts as a mixed-type inhibitor. dntb.gov.uaresearchgate.netresearchgate.net Molecular simulations suggest that this compound can stably bind to an allosteric site of the sEH enzyme, specifically in a pocket next to the enzyme's active site. researchgate.netnih.gov
Table 3: sEH Inhibitory Activity of this compound
| Compound | Source | IC50 Value (μM) | Inhibition Mode |
|---|---|---|---|
| This compound | Malus domestica (Fuji apple) | 39.3 ± 3.4 dntb.gov.uaresearchgate.netnih.gov | Mixed dntb.gov.uaresearchgate.netresearchgate.net |
Other Enzyme Targets and Their Implications in Disease Models
This compound has been identified as an inhibitor of several enzymes implicated in the degradation of the extracellular matrix, suggesting its potential in cosmetic and therapeutic applications against skin aging and certain inflammatory conditions. The primary targets in this context are elastase and collagenase, enzymes responsible for breaking down elastin (B1584352) and collagen, respectively.
Anti-Elastase Activity
Elastase, a serine protease, degrades elastin, a key protein responsible for the elasticity of tissues. Its overactivity is linked to skin aging, wrinkles, and inflammatory diseases like emphysema and psoriasis. nih.gov Research has shown that this compound, also known as guaijaverin, exhibits inhibitory effects on elastase. In a study evaluating compounds from Epilobium angustifolium, quercetin 3-O-α-l-arabinoside at a concentration of 100 µg/mL demonstrated an inhibitory potential of 7.08% against neutrophil elastase. tandfonline.com Furthermore, bioassay-guided fractionation of Euphorbia characias extracts identified quercetin derivatives, including this compound, as possessing significant anti-elastase activity. researchgate.netnih.gov This suggests that the compound contributes to the protective effects of these plant extracts against elastin degradation.
Anti-Collagenase Activity
Collagenase breaks down collagen, the main structural protein in the body's connective tissues. Its inhibition is a key strategy for preventing wrinkles and skin aging. springermedizin.deui.ac.id Studies on extracts from Euphorbia characias have revealed that this compound is a key bioactive compound responsible for the plant's significant anti-collagenase activity. researchgate.netnih.gov Flavonols, the class of flavonoids to which quercetin belongs, are generally considered strong inhibitors of collagenase, with the C-3 hydroxyl substitution being important for this activity. researchgate.net The presence of this compound in plant extracts with demonstrated anti-collagenase effects points to its direct role in preventing collagen breakdown. researchgate.netnih.govui.ac.id
| Compound/Extract | Enzyme Target | Finding | Source |
|---|---|---|---|
| Quercetin 3-O-α-l-arabinoside | Neutrophil Elastase | Showed 7.08% inhibition at a concentration of 100 µg/mL. | tandfonline.com |
| This compound (from Euphorbia characias) | Elastase | Identified as a bioactive compound with significant anti-elastase activity. | researchgate.netnih.gov |
| This compound (from Euphorbia characias) | Collagenase | Shown to be a key contributor to the significant anti-collagenase activity of the plant extract. | researchgate.netnih.gov |
Other Investigated Biological Activities in Preclinical/In Vitro Settings
Beyond its effects on specific enzymes, this compound has been investigated for a range of other biological activities in preclinical and in vitro models, including antiviral, wound healing, and anticoagulant effects.
Antiviral Activity
Quercetin and its glycosides have been widely reviewed for their antiviral properties, which involve inhibiting viral entry, replication, and reducing infection-associated inflammation. nih.gov While much of the research focuses on the aglycone, quercetin, studies on plant extracts have highlighted the potential of its glycoside forms. An ethyl acetate (B1210297) fraction of Elaeocarpus sylvestris, which contains quercetin-3-O-arabinoside, was noted to inhibit the replication of varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). mdpi.com Furthermore, computational studies have explored the interaction of quercetin derivatives with viral proteins. For instance, a derivative, Quercetin 3-[rhamnosyl-(1-> 2)-alpha-L-arabinopyranoside], was examined for its binding affinity to the spike protein receptor-binding domain of SARS-CoV-2, suggesting a potential mechanism for blocking viral activity. researchgate.net
Wound Healing
The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. Flavonoids are known to positively influence this process. mdpi.com this compound has been specifically implicated in promoting wound healing. Studies on Euphorbia characias demonstrated that its wound-healing properties were attributable to its constituent quercetin derivatives, including this compound (guaijaverin). researchgate.netnih.gov This was confirmed in both in vivo and in vitro experimental models. researchgate.netnih.gov Similarly, research on Ficus benjamina extracts identified quercetin 3-O-arabinoside as one of the phytochemicals with pronounced pro-wound-healing properties. researchgate.net Its antiseptic properties may also contribute to preventing infection and promoting tissue repair in minor wounds. foodb.ca
Thrombin Inhibition
Thrombin is a crucial serine protease in the blood coagulation cascade, and its inhibition is a key target for anticoagulant therapies. unesp.brfrontiersin.org this compound has emerged as a potent direct inhibitor of human thrombin. unesp.brresearchgate.net In a study on the white mangrove (Laguncularia racemosa), quercetin-3-O-arabinoside (QAra), along with quercetin-3-O-rhamnoside, was isolated from the most active fraction and identified as one of the most potent inhibitors of thrombin. unesp.brresearchgate.net Chromatographic analyses confirmed that QAra interacts with and chemically modifies the thrombin enzyme, leading to a decrease in its hydrophobicity and a reduction in its enzymatic activity. researchgate.netresearchgate.net At 80 minutes of incubation, the maximum inhibitory effect of the glycosylated flavonoid was observed. researchgate.net
| Biological Activity | Model/System | Key Findings | Source |
|---|---|---|---|
| Antiviral | In vitro (VZV, HCMV) & In silico (SARS-CoV-2) | Found in an active plant fraction that inhibits VZV and HCMV; a derivative showed binding affinity to a SARS-CoV-2 protein. | mdpi.comresearchgate.net |
| Wound Healing | In vivo & In vitro | Identified as a bioactive compound responsible for the wound-healing activity of Euphorbia characias and Ficus benjamina. | researchgate.netnih.govresearchgate.net |
| Thrombin Inhibition | In vitro (Human Thrombin) | Identified as a potent, direct inhibitor of human thrombin, causing chemical modification and reduced activity of the enzyme. | unesp.brresearchgate.netresearchgate.net |
Structure Activity Relationship Sar of Quercetin 3 Arabinoside
Influence of the Arabinoside Moiety on Biological Activity
The attachment of an arabinose sugar to the quercetin (B1663063) backbone significantly modifies its physicochemical properties, which in turn alters its biological profile compared to the parent aglycone. The arabinoside moiety, like other sugar groups, increases the molecule's polarity and water solubility. This modification is critical for its activity in various biological assays.
Research has shown that the specific type of sugar plays a crucial role. For instance, Quercetin 3-arabinoside has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in cardiovascular regulation, with a half-maximal inhibitory concentration (IC50) of 39.3 µM. nih.gov It has also demonstrated inhibitory activity against fatty acid synthase (FAS) and thrombin. ebi.ac.ukresearchgate.net The presence of the arabinose sugar is essential for these specific interactions, which are not observed to the same degree with other glycosides or the aglycone itself. For example, while quercetin demonstrates broad activity, the specific inhibitory profile of this compound against enzymes like sEH highlights the targeted role of the arabinoside group. nih.gov This suggests that the sugar moiety is not merely a passive carrier for the quercetin aglycone but actively participates in the binding and modulation of certain biological targets.
Comparison with Other Quercetin Glycosides and Aglycone (Quercetin)
The biological efficacy of this compound is best understood when compared with its parent compound, quercetin, and other glycosylated forms such as those containing glucose (isoquercitrin), galactose (hyperoside), or rutinose (rutin). nih.govnih.gov Generally, the aglycone, quercetin, exhibits stronger activity in in-vitro antioxidant and enzyme inhibition assays due to the availability of its free hydroxyl groups, particularly the one at the C3 position. nih.govnih.gov
The addition of a sugar moiety, including arabinose, fundamentally alters how the flavonoid is absorbed and interacts within a cellular environment.
Cellular Permeability : The increased polarity of quercetin glycosides, including this compound, generally hinders their ability to passively diffuse across the phospholipid bilayer of cell membranes. mdpi.com The quercetin aglycone, being more lipophilic, typically shows better passive uptake.
Active Transport : While passive diffusion is reduced, glycosylation can enable active transport. Some quercetin glycosides, particularly glucosides, can be absorbed via transporters like the sodium-dependent glucose transporter 1 (SGLT1). mdpi.com After ingestion, many glycosides are hydrolyzed by enzymes in the small intestine or by gut microbiota, releasing the quercetin aglycone, which is then absorbed. mdpi.com
The structural differences between this compound, other glycosides, and the aglycone lead to distinct inhibitory profiles and potencies against various molecular targets.
Antioxidant and Radical Scavenging Activity : In numerous in-vitro assays, quercetin aglycone is the most potent antioxidant. nih.gov Glycosylation, particularly at the C3 position, tends to reduce this activity. nih.gov Studies comparing quercetin with its glycosides like isoquercitrin, rutin (B1680289), and hyperoside (B192233) have consistently shown that the aglycone has superior radical scavenging and ferric reducing capacities. nih.gov For example, 3-substitutions generally cause smaller decreases in antioxidant activity compared to glycosylation at the 4'-position. qub.ac.uksemanticscholar.org
Enzyme Inhibition : The aglycone often shows greater potency in enzyme inhibition assays. Quercetin was found to be a more effective mitochondrial uncoupler and cytochrome c reductant than its glycosides. nih.gov In a study on leukemic cells, quercetin showed significant activity and synergized with cytosine arabinoside, whereas rutin (quercetin-3-rutinoside) was ineffective. nih.gov However, this compound displays notable specific inhibitory activities. It was identified as an inhibitor of organic anion-transporting polypeptides (OATPs) and, as mentioned, soluble epoxide hydrolase (sEH). nih.govebi.ac.uk This specificity suggests the arabinoside moiety facilitates a unique interaction with the binding sites of these particular proteins.
The following table summarizes the comparative activity of quercetin and some of its glycosides on selected molecular targets.
| Compound | Target/Activity | Result | Reference |
| Quercetin (Aglycone) | Mitochondrial Uncoupling | Most potent uncoupler | nih.gov |
| Cytochrome C Reduction | Most potent reductant | nih.gov | |
| Antioxidant Capacity (ABTS/FRAP) | Highest activity | nih.gov | |
| Lanosterol Synthase (Docking) | Binding Affinity: -9.8 kcal/mol | scispace.com | |
| This compound | Soluble Epoxide Hydrolase (sEH) | IC50: 39.3 µM | nih.gov |
| Isoquercitrin (Quercetin 3-glucoside) | Mitochondrial Uncoupling | Less active than quercetin | nih.gov |
| Lanosterol Synthase (Docking) | Binding Affinity: -6.8 kcal/mol | scispace.com | |
| Rutin (Quercetin 3-rutinoside) | Mitochondrial Uncoupling | Lowest uncoupling activity | nih.gov |
| Type II Estrogen Binding Sites | Ineffective | nih.gov |
Theoretical and Computational Studies (e.g., Molecular Docking, Molecular Dynamics)
In silico methods like molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding mechanisms of this compound at a molecular level. These studies help to rationalize the observed biological activities and compare its binding efficiency with related compounds.
A molecular docking study on the inhibition of soluble epoxide hydrolase (sEH) found that this compound binds to an allosteric site, not the catalytic site, with a favorable binding energy of -9.03 kcal/mol. nih.gov MD simulations further confirmed that the compound can stably bind to the enzyme. The simulation revealed that this compound forms consistent hydrogen bonds with four residues: Ser415, Val416, Met419, and Lys495, suggesting an "induced fit" binding mechanism. nih.gov
Other computational studies have explored quercetin derivatives with arabinose against different targets. For instance, a derivative, Quercetin 3-O-arabinoside 7-O-rhamnoside, was identified through docking as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, a key viral enzyme. nih.govresearchgate.net
These computational analyses consistently show that the glycosidic moiety is not inert but plays a critical role in orienting the molecule within the protein's binding pocket and forming specific hydrogen bonds and other interactions that are crucial for stable binding and subsequent biological effect.
The table below summarizes findings from relevant computational studies involving this compound.
| Compound | Target Protein | Method | Key Findings | Reference |
| This compound | Soluble Epoxide Hydrolase (sEH) | Molecular Docking & Dynamics | Binding Energy: -9.03 kcal/mol; Binds to an allosteric site; Forms stable H-bonds with Ser415, Val416, Met419, Lys495. | nih.gov |
| Quercetin 3-O-arabinoside 7-O-rhamnoside | SARS-CoV-2 Papain-like Protease (PLpro) | Molecular Docking | Identified as the best ligand for PLpro among screened derivatives. | nih.gov |
Metabolism and Disposition in Animal Models
Absorption and Bioavailability in Preclinical Species
The absorption of Quercetin (B1663063) 3-arabinoside is predicated on the initial removal of its arabinose sugar moiety. Quercetin glycosides are generally not absorbed in their intact form from the stomach. foodandnutritionjournal.org Instead, the conversion to the absorbable form, quercetin aglycone, occurs primarily in the small and large intestines.
In the small intestine, specific glycosides like quercetin glucoside can be hydrolyzed by enzymes such as lactase-phlorizin hydrolase (LPH) located on the brush border of enterocytes, releasing quercetin aglycone for absorption. foodandnutritionjournal.org However, some glycosides, including Quercetin 3-arabinoside, may be poor substrates for these enzymes and largely bypass absorption in the small intestine. tandfonline.com
These unabsorbed glycosides then travel to the colon, where they are hydrolyzed by the resident gut microbiota. tandfonline.com The liberated quercetin aglycone can then be absorbed by the colonocytes or further metabolized by bacteria. This dual site of hydrolysis (small vs. large intestine) significantly influences the timing and extent of absorption.
Metabolic Pathways and Metabolite Identification in Animal Systems
Once quercetin aglycone is released from this compound and absorbed by intestinal cells, it undergoes extensive and rapid first-pass metabolism in both the enterocytes and the liver. nih.gov Consequently, the quercetin aglycone itself is typically found in very low amounts, if at all, in systemic circulation. nih.govnih.gov The predominant forms found in the plasma of animal models are conjugated metabolites.
The primary metabolic transformations are phase II conjugation reactions, including glucuronidation, sulfation, and methylation. These processes increase the water solubility of the quercetin molecule, facilitating its circulation and subsequent excretion.
Glucuronidation, Sulfation, and Methylation Processes
Following absorption, quercetin aglycone is subject to three main conjugation pathways mediated by specific enzyme systems:
Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of quercetin. nih.gov This process occurs efficiently in both the small intestine and the liver. nih.gov In rats, quercetin-3-O-glucuronide is a principal metabolite found in plasma. nih.govnih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group. In humans, sulfation primarily occurs in the small intestine, whereas in mice, UGT activity is more dominant in this location. nih.gov Quercetin-3'-O-sulfate is another key metabolite identified in animal plasma. nih.govnih.gov
Methylation: Catechol-O-methyltransferase (COMT) is responsible for the methylation of the catechol group on quercetin's B-ring. nih.gov This results in the formation of isorhamnetin (B1672294) (3'-methylquercetin) or tamarixetin (B191864) (4'-methylquercetin). These methylated derivatives can then undergo further glucuronidation or sulfation. nih.govnih.gov For instance, 3′-O-methyl-quercetin-3-O-β-d-glucuronide (isorhamnetin-3-O-glucuronide) has been identified as a significant metabolite in the plasma of rats and has been detected in brain tissue. nih.govnih.gov
These metabolic processes can be competitive. For example, in vitro studies using liver cell models have shown that inhibiting methylation can lead to an increase in the formation of sulfated conjugates. researchgate.netmonash.edu The final circulating metabolites are often a mix of these conjugates, such as quercetin sulfate (B86663) monoglucuronide and isorhamnetin 3-O-glucuronide. nih.gov
Role of Gut Microbiota in Metabolism
The gut microbiota plays a critical role in the metabolism of this compound, particularly for the portion that escapes hydrolysis in the small intestine. tandfonline.com In the colon, a diverse array of bacteria possesses the necessary enzymes (β-glycosidases) to cleave the arabinose sugar, releasing quercetin aglycone.
Beyond this initial hydrolysis, the gut microbiota can further degrade the quercetin aglycone itself. This process, known as ring fission, breaks down the flavonoid structure into smaller phenolic acid metabolites. mdpi.com Key metabolites produced by this microbial action include:
3,4-dihydroxyphenylacetic acid mdpi.commdpi.com
3-(3-hydroxyphenyl) propionic acid mdpi.commdpi.com
3,4-dihydroxybenzoic acid mdpi.com
Tissue Distribution in Animal Models
After absorption and extensive metabolism, the conjugated metabolites of quercetin are distributed throughout the body via the bloodstream. Animal studies have shown that these metabolites accumulate in various tissues, with concentrations varying by organ.
In a long-term study where rats were fed a quercetin-rich diet, metabolites were widely distributed. The highest concentrations were found in the lungs, followed by the liver, kidney, and small intestine mucosa. Conversely, the lowest concentrations were detected in the brain, white adipose tissue, and spleen. nih.govresearchgate.net A short-term study in pigs also showed high concentrations of quercetin and its metabolites in the liver and kidney. nih.govresearchgate.net Generally, organs involved in metabolism and excretion, such as the liver, kidneys, and small intestine, exhibit higher flavonol concentrations than those found in plasma. nih.gov
The following table summarizes the findings on quercetin metabolite distribution in different animal models.
| Animal Model | Tissue | Relative Concentration of Quercetin Metabolites | Reference |
|---|---|---|---|
| Rat | Lungs | High | nih.govresearchgate.net |
| Rat | Liver | Moderate-High | nih.govresearchgate.net |
| Rat | Kidney | Moderate-High | nih.govresearchgate.net |
| Rat | Brain | Low | nih.govresearchgate.net |
| Rat | Spleen | Low | nih.govresearchgate.net |
| Rat | White Adipose Tissue | Low | nih.govresearchgate.net |
| Pig | Liver | High | nih.govresearchgate.net |
| Pig | Kidney | High | nih.govresearchgate.net |
| Pig | Small Intestine | High | nih.gov |
| Pig | Brain | Low | nih.govresearchgate.net |
| Pig | Heart | Low | nih.govresearchgate.net |
| Pig | Spleen | Low | nih.govresearchgate.net |
Excretion Pathways in Animal Models
The water-soluble glucuronidated, sulfated, and methylated metabolites of quercetin are eliminated from the body through both renal and biliary pathways. The kidneys play a significant role in clearing these compounds from the bloodstream and excreting them into the urine. researchgate.net
Specific efflux transporters are involved in this process. In the proximal tubular cells of the kidney, transporters such as Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 2 (MRP2), and Multidrug and Toxin Extrusion Protein 1 (MATE1) actively secrete quercetin metabolites into the urine for elimination. nih.govresearchgate.net Biliary excretion into the feces also serves as a pathway for the elimination of quercetin conjugates that are transported from the liver.
Synthetic and Biotransformational Approaches
Chemoenzymatic Synthesis of Quercetin (B1663063) 3-Arabinoside
The limitations of sourcing sufficient quantities of Quercetin 3-arabinoside from natural plant sources have driven the development of chemoenzymatic and microbial synthesis strategies. nih.gov These approaches offer a controlled and potentially scalable method for producing specific flavonoid glycosides. Biotransformation, utilizing whole microbial cells or isolated enzymes, is a particularly effective approach to overcome the challenges of regioselectivity in glycosylation, which can be difficult to control through purely chemical synthesis. jmb.or.kr
Metabolic engineering of microbial hosts, particularly Escherichia coli, has emerged as a successful strategy for the biosynthesis of this compound. nih.gov The general approach involves creating a whole-cell biocatalyst that can convert an externally supplied aglycone, such as quercetin, into the desired glycoside. mdpi.com This is achieved by introducing and overexpressing the necessary genes for the synthesis of the sugar donor molecule and the specific enzyme that catalyzes the glycosylation reaction. nih.govjmb.or.kr
To produce this compound, E. coli strains are engineered to accumulate the precursor sugar nucleotide, UDP-L-arabinose, and to express a glycosyltransferase capable of transferring the arabinose moiety to the 3-hydroxyl group of quercetin. nih.gov A key strategy involves enhancing the metabolic flux towards UDP-L-arabinose. This has been accomplished through a multi-gene approach:
Overexpression of UDP-glucose dehydrogenase (ugd) from E. coli : This increases the production of UDP-glucuronic acid, a key intermediate. nih.govresearchgate.net
Overexpression of UDP-xylose synthase (UXS) from Arabidopsis thaliana : This enzyme converts UDP-glucuronic acid into UDP-xylose. nih.govresearchgate.net
Overexpression of UDP-xylose epimerase (UXE) from Oryza sativa : This enzyme catalyzes the final step in the pathway, converting UDP-xylose to UDP-L-arabinose. nih.govresearchgate.net
Deletion of competing pathways : To further increase the pool of UDP-glucuronic acid available for the desired pathway, the native E. coli gene arnA is often deleted. nih.govresearchgate.net The ArnA enzyme competes with UXS for the UDP-glucuronic acid substrate. nih.govresearchgate.net
By combining these genetic modifications with the expression of a suitable glycosyltransferase, engineered E. coli strains can efficiently convert quercetin into this compound. One such engineered strain was reported to produce approximately 160 mg/liter of quercetin 3-O-pentosides (including xyloside and arabinoside). nih.gov In a stepwise biotransformation approach, an engineered E. coli strain (B407) was used to first synthesize Quercetin 3-O-arabinoside from quercetin before a second rhamnosylation step was performed. jmb.or.kr
| Strain Designation | Key Genetic Modifications | Target Product(s) | Reported Titer | Reference |
|---|---|---|---|---|
| B407 | Harbors genes for UDP-arabinose biosynthesis; Expresses UGT specific for quercetin and UDP-arabinose. Includes arnA deletion and overexpression of Ecugd, AtUXS, and OsUXE. | Quercetin 3-O-arabinoside | Converted 100 µM of quercetin | nih.govjmb.or.kr |
| Engineered E. coli | Overexpression of AtUXS (UDP-xylose synthase), Ecugd (UDP-glucose dehydrogenase), and OsUXE (UDP-xylose epimerase); Deletion of arnA. | Quercetin 3-O-xyloside and Quercetin 3-O-arabinoside | ~160 mg/liter (combined) | nih.gov |
The biosynthesis of this compound is dependent on two key components: the nucleotide sugar pathway that produces UDP-L-arabinose and a specific UDP-dependent glycosyltransferase (UGT) that uses this sugar donor. nih.govnih.gov UGTs are crucial enzymes that mediate the regio- and stereo-specific attachment of sugar moieties to acceptor molecules like flavonoids. nih.gov
Nucleotide Sugar Pathway: In plants and engineered microbes, L-Arabinose is synthesized in the form of UDP-L-arabinopyranose (UDP-L-Arap). nih.gov This process starts from UDP-glucose and proceeds through the intermediates UDP-glucuronic acid and UDP-xylose. nih.govnih.gov The final step is the C-4 epimerization of UDP-xylose, catalyzed by UDP-xylose 4-epimerase (UXE), which yields UDP-L-arabinose. nih.gov This de novo pathway is the primary known route for generating the activated arabinose required for glycosylation. nih.gov
Specific Glycosyltransferases: The selection of an appropriate UGT is critical for the successful synthesis of this compound, as these enzymes exhibit high substrate and regioselectivity. jmb.or.krnih.gov For this specific conversion, the glycosyltransferase AtUGT78D3 from Arabidopsis thaliana has been identified and successfully used. nih.gov This enzyme is known to specifically transfer an arabinose group from UDP-arabinose to the 3-hydroxy position of the quercetin aglycone. nih.govresearchgate.net Research has also explored engineering UGTs to improve their catalytic efficiency or alter their sugar donor specificity. researchgate.net For instance, domain exchange studies between two different UGTs from A. thaliana, AtUGT78D2 and AtUGT78D3, were conducted to create chimeric enzymes with potentially enhanced efficiency for UDP-arabinose. researchgate.net
Chemical Derivatization for Academic Exploration
While biotransformation provides a route to the natural compound, chemical derivatization of the parent quercetin scaffold is a common strategy in medicinal chemistry for academic exploration. researchgate.net These modifications aim to create novel analogs with altered physicochemical or biological properties, which helps in understanding structure-activity relationships (SAR). nih.gov Modifications often target the hydroxyl groups or the C-ring of the flavonoid structure. nih.govrsc.org
The synthesis of quercetin analogs is a key strategy for investigating how specific structural features influence biological activity. nih.gov Although studies focusing on the direct derivatization of this compound are limited, extensive research has been conducted on modifying the quercetin aglycone. These modifications provide insight into the functional roles of different parts of the flavonoid molecule, which is applicable to its glycosides.
Common derivatization strategies include:
O-Alkylation: Introducing alkyl or methoxy (B1213986) groups to the hydroxyl positions can create metabolically more stable derivatives with increased solubility and bioavailability. nih.gov For example, 3,3′,4′,7-tetra-O-methylated quercetin and 3,3′,4′,5,7-penta-O-methylated quercetin have been synthesized to study their effects on multidrug resistance in cancer cells. nih.gov
Aminoalkylation: The introduction of aminoalkyl groups has been explored to improve aqueous solubility and pharmacological properties. mdpi.com One study synthesized novel aminoalkylated quercetin analogs that showed significantly improved potency against drug-resistant malarial strains and better aqueous solubility compared to quercetin. mdpi.com
Introduction of Heterocyclic Moieties: To generate novel lead compounds, fragments with known biological activities, such as quinoline (B57606), have been introduced into the quercetin structure. mdpi.com A series of quercetin derivatives containing quinoline groups attached to the 3-OH position were synthesized to evaluate their anti-tumor activities. mdpi.com
These synthetic analogs are crucial for SAR studies, which aim to correlate the chemical structure of a compound with its biological effects. For instance, SAR studies have shown that the 3-hydroxyl group of quercetin is important for its antioxidant activity. nih.gov
Chemical modifications are frequently employed to enhance specific properties of quercetin and its analogs for research purposes, primarily to overcome limitations like poor aqueous solubility and low bioavailability. researchgate.netmdpi.com Improving these characteristics is essential for conducting meaningful in vitro and in vivo studies.
One successful approach is the introduction of ionizable groups, such as amines, to the flavonoid scaffold. mdpi.com For example, a derivative of quercetin 3-O-methyl ether containing an ethylene-linked tertiary amine at the C7 position was synthesized. mdpi.com The resulting hydrochloride salt of this analog demonstrated a more than 4000-fold increase in aqueous solubility compared to its parent compound, while retaining similar antioxidant activity. mdpi.com Such modifications that enhance solubility without compromising bioactivity are invaluable for academic exploration, allowing for more reliable and reproducible experimental results. mdpi.com Chelation with metal ions is another modification strategy that can produce derivatives with better-defined geometric orientations and potentially improved pharmacokinetic properties for in vitro research. researchgate.net
Emerging Research Areas and Future Directions
Integration with Advanced In Vitro and In Vivo Models
To bridge the gap between traditional laboratory research and clinical relevance, scientists are increasingly turning to advanced models that more accurately replicate human physiology. These models are crucial for elucidating the bioavailability, metabolism, and therapeutic potential of compounds like Quercetin (B1663063) 3-arabinoside in a context that is more predictive of human responses.
The limitations of conventional two-dimensional cell cultures have spurred the development of organoids and microphysiological systems (MPS), often called "organs-on-a-chip." Organoids are three-dimensional, self-assembling structures derived from stem cells that mimic the architecture and function of specific organs. frontiersin.org When integrated with MPS, these technologies can simulate the complex microenvironment of human tissues, allowing for real-time monitoring of cellular interactions and physiological responses. frontiersin.orgnih.gov
The application of these systems in Quercetin 3-arabinoside research holds significant promise. nih.gov For instance, gut-on-a-chip models could be used to study the absorption and metabolism of this compound by human intestinal cells, providing insights into its bioavailability. Liver organoids could further clarify how the compound is processed and whether its metabolites possess biological activity. These advanced platforms offer a powerful tool for investigating the compound's effects on organ-specific functions and disease states in a controlled, human-relevant manner. frontiersin.org
While in vitro models are invaluable, in vivo studies remain essential for understanding the systemic effects of a compound. Research on the aglycone, quercetin, has demonstrated its neuroprotective effects in various experimental animal models of Alzheimer's disease, highlighting the potential of flavonoids in neurological health. nih.govresearchgate.netmdpi.com These studies have shown that quercetin can improve cognitive deficits and reduce β-amyloid accumulation in rodent models. mdpi.com
Future research on this compound will likely involve more sophisticated preclinical animal models. This includes the use of genetically engineered models that replicate specific human diseases with greater fidelity. Such models could be instrumental in determining how this compound's glycosidic bond affects its distribution, targeting, and efficacy in vivo compared to quercetin. These advanced models will provide crucial information on its pharmacological mechanisms within a whole-organism context. nih.gov
Multi-omics Approaches in this compound Research
The advent of "multi-omics" technologies—which encompass genomics, transcriptomics, proteomics, and metabolomics—allows for a holistic view of biological processes. By integrating these different layers of biological information, researchers can build a comprehensive picture of how this compound interacts with and influences cellular networks.
Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for tracking the metabolic fate of this compound within an organism. It can be used to identify and quantify the compound and its derivatives in various tissues and biofluids, providing a detailed map of its absorption, distribution, metabolism, and excretion (ADME). This approach can also uncover downstream changes in endogenous metabolic pathways resulting from exposure to the compound.
Proteomics, which focuses on the entire set of proteins in a cell or organism, can identify the specific protein targets of this compound. mdpi.com Studies on the parent compound, quercetin, have utilized quantitative proteomics to reveal its influence on key cellular pathways, including apoptosis, cell cycle progression, and the stress response in cancer cells. mdpi.com Applying similar proteomic strategies to this compound could pinpoint its direct molecular targets and elucidate the mechanisms behind its observed biological effects, such as its antioxidant and anti-inflammatory properties. biosynth.commdpi.com
Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in a cell at a given time. This technology is crucial for understanding how this compound may regulate cellular function at the genetic level.
A significant breakthrough in understanding the biosynthesis of this compound came from a study combining metabolomic profiling with transcriptome co-expression analysis in Arabidopsis thaliana. nih.govoup.com This research identified a specific gene, UGT78D3, which encodes a flavonol arabinosyltransferase. The study demonstrated that this enzyme is responsible for converting quercetin into this compound. nih.govoup.com Such integrated analyses are key to mapping the biosynthetic pathways of flavonoids and identifying the genes that control their production. nih.gov Further transcriptomic studies in human cells or animal models could reveal which genes and signaling pathways are modulated by this compound, providing deeper insight into its mechanisms of action. mdpi.com
Table 1: Key Genes in Flavonoid Biosynthesis Relevant to this compound
| Gene/Enzyme Name | Abbreviation | Function | Organism |
| Flavonol Arabinosyltransferase | UGT78D3 | Converts Quercetin to this compound. | Arabidopsis thaliana |
| Chalcone (B49325) Synthase | CHS | Key enzyme in the flavonoid biosynthetic pathway. | Camellia sinensis |
| Dihydroflavonol 4-reductase | DFR | Involved in the synthesis of anthocyanin precursors. | Camellia sinensis |
| Flavonol Synthase | FLS | Catalyzes the formation of flavonols like Quercetin. | Camellia sinensis |
| UDP-glycosyltransferase | UGT | A family of enzymes that glycosylate flavonoids. | Camellia sinensis |
Exploration of Novel Biological Targets and Mechanisms
While this compound is known for its general antioxidant activities, emerging research is focused on identifying more specific molecular targets and novel mechanisms of action. biosynth.com This exploration is critical for defining its therapeutic potential in specific diseases.
The compound's effects are known to be linked to its ability to scavenge free radicals, chelate metal ions, and modulate inflammatory and cell signaling pathways. biosynth.com Recent studies have begun to uncover more precise targets. For example, research has identified this compound as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation. nih.gov The study found that this compound exhibited a mixed-mode inhibition of sEH, suggesting it binds to an allosteric site on the enzyme. nih.gov This finding presents a promising avenue for developing therapeutic strategies targeting cardiovascular health. Other research has pointed to its potential as an antiplaque agent against Streptococcus mutans and as an inhibitor of urease. sigmaaldrich.com
Table 2: Potential Biological Targets and Mechanisms of this compound
| Biological Target/Mechanism | Potential Effect | Source Evidence |
| Antioxidant Activity | Scavenges free radicals and chelates metal ions, protecting cells from oxidative stress. | General property of flavonoids. biosynth.com |
| Anti-inflammatory Pathways | Modulates cytokine production and other inflammatory signaling molecules. | Investigated for its role in modulating inflammation. biosynth.com |
| Soluble Epoxide Hydrolase (sEH) | Acts as a mixed-mode inhibitor, suggesting a role in cardiovascular regulation. | Identified as a natural sEH inhibitor from Malus domestica. nih.gov |
| Urease Inhibition | Inhibits the activity of the urease enzyme. | Isolated from Allium cepa and Psidium guajava. sigmaaldrich.com |
| Antibacterial Activity | Shows potential as an antiplaque agent against oral bacteria. | Effective against Streptococcus mutans. sigmaaldrich.com |
Addressing Research Challenges and Methodological Rigor
The scientific exploration of this compound, while promising, is accompanied by a set of research challenges that necessitate rigorous methodological approaches. Addressing these challenges is crucial for accurately determining the compound's biological activities and potential therapeutic applications. The primary hurdles lie in the standardization of its extraction and quantification, the translation of in vitro findings to in vivo models, understanding its metabolic fate, and designing robust clinical trials.
Standardization of Extraction and Quantification
A significant challenge in the study of this compound is the lack of standardized protocols for its extraction and quantification from various plant sources. The yield and purity of the extracted compound are heavily influenced by the chosen method, which can include chemical, physical, and enzymatic techniques. researchgate.netnih.gov The polarity of the solvent used, such as ethanol, methanol, or chloroform, also plays a critical role in the extraction efficiency due to the polar nature of flavonoids. researchgate.netnih.gov For instance, different extraction methods applied to the same plant material can result in varying concentrations of the target compound, making it difficult to compare findings across studies. imrpress.com
Furthermore, the purification process, often involving techniques like adsorption chromatography on silica (B1680970) gel followed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), requires careful optimization to isolate this compound from other closely related flavonoid glycosides. researchgate.netnih.gov Future research must focus on developing and validating standardized and optimized extraction and quantification methods to ensure the consistency and reproducibility of experimental results. This will enable a more accurate assessment of the compound's prevalence in different natural sources and provide a reliable basis for pharmacological studies.
Elucidating Bioavailability and Metabolism
The bioavailability and metabolic pathway of this compound are not yet fully understood, which presents a major challenge for its development as a therapeutic agent. Like its aglycone, quercetin, flavonoid glycosides generally exhibit low oral bioavailability. mdpi.comnih.gov The sugar moiety, in this case, arabinose, is believed to enhance the compound's solubility and stability, which could influence its absorption. biosynth.com However, the precise extent to which the arabinoside group affects absorption and subsequent metabolic processes requires further investigation.
It is generally understood that quercetin glycosides are hydrolyzed to the aglycone form by intestinal enzymes before absorption. mdpi.com The absorbed quercetin then undergoes extensive first-pass metabolism in the intestine and liver, where it is converted into various conjugates, such as glucuronides, sulfates, and methylated derivatives. mdpi.commdpi.com These metabolites are the primary forms found circulating in the plasma and may possess different biological activities than the parent compound. mdpi.com Future research should focus on detailed pharmacokinetic studies to identify the major metabolites of this compound and evaluate their biological effects.
Designing Robust Clinical Trials
The ultimate goal of phytochemical research is often the translation of preclinical findings into clinical applications. However, designing robust clinical trials for this compound faces several methodological hurdles. A primary challenge is determining the appropriate dose and formulation to overcome the compound's likely low bioavailability. mdpi.commdpi.com The rapid metabolism and clearance of quercetin and its derivatives mean that maintaining a therapeutically effective concentration in the bloodstream can be difficult. nih.gov
Furthermore, the selection of appropriate biomarkers and clinical endpoints is crucial for accurately assessing the efficacy of this compound in human subjects. Given the broad spectrum of biological activities attributed to flavonoids, it is essential to design trials with specific and measurable outcomes related to the condition being studied. mdpi.com Placebo-controlled, double-blind, randomized trials are the gold standard for evaluating therapeutic interventions and will be necessary to establish the clinical utility of this compound. mdpi.comfrontiersin.org Addressing the challenges of bioavailability and trial design will be paramount for any future clinical investigations of this compound.
Q & A
Q. What analytical methods are recommended for quantifying Quercetin 3-arabinoside in plant tissues?
High-performance liquid chromatography coupled with diode-array detection and tandem mass spectrometry (HPLC-DAD-MS/MS) is the gold standard for quantification. This method allows simultaneous identification and quantification by comparing retention times and spectral data with authenticated standards. For example, in apple peel, total flavonols (including this compound) were quantified using this approach, with concentrations ranging from 193.09 to 808.25 µg/g fresh weight . Cyclic voltammetry can also complement these analyses by assessing redox activity linked to its phenolic structure .
Q. Which plant species are primary natural sources of this compound?
this compound is prevalent in Vaccinium species (e.g., bilberry), Bunchosia spp., apples (Malus domestica), chokeberries (Aronia melanocarpa), and elderberries (Sambucus spp.). Its concentration varies significantly by cultivar and environmental factors; for instance, in apple peel, it is the dominant flavonol, while in flesh tissues, it occurs in trace amounts .
Q. How does this compound differ structurally from other quercetin glycosides?
The compound is characterized by an α-L-arabinofuranoside moiety attached to the quercetin aglycone at the C-3 position. This structural distinction influences its solubility, bioavailability, and antioxidant capacity compared to derivatives like Quercetin 3-glucoside or 3-rhamnoside. For example, its reducing activity (via FRAP assay) is lower than Quercetin 3-glucoside due to the arabinose sugar's stereochemistry .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported concentrations of this compound across studies?
Discrepancies often arise from methodological variability (e.g., extraction solvents, column types in HPLC) or environmental factors (e.g., seasonal changes). A longitudinal study on walnut leaves demonstrated that this compound concentrations ranged from 50–1,500 mg/kg, with higher levels correlated with elevated Quercetin 3-galactoside, suggesting co-regulation under stress conditions . Standardizing protocols (e.g., using phyproof® reference substances ) and reporting extraction details (e.g., solvent polarity, temperature) are critical for cross-study comparisons.
Q. What experimental designs are optimal for evaluating the structure-activity relationship (SAR) of this compound?
SAR studies require a combination of in silico modeling (e.g., molecular docking to predict binding affinity) and in vitro assays. For instance, this compound showed moderate antioxidant activity (0.95–1.42 mM Trolox equivalents in DPPH assays), which is attributed to the hydroxylation pattern and glycosylation site. Comparative studies with desugarified quercetin (aglycone) can isolate the sugar moiety's contribution to bioactivity .
Q. What strategies mitigate confounding variables in in vitro studies of this compound’s biological effects?
Key considerations include:
- Using purified standards (≥97% HPLC purity) to avoid interference from co-eluting compounds .
- Normalizing data to cell viability metrics (e.g., MTT assays) to distinguish cytotoxicity from therapeutic effects.
- Replicating experiments across multiple cell lines or model organisms to assess generalizability .
Q. How can researchers validate the reproducibility of this compound synthesis or isolation protocols?
Reproducibility requires rigorous documentation of chromatographic conditions (e.g., mobile phase gradients, column temperatures) and validation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HR-MS). For example, the phyproof® Reference Substance protocol specifies column type (C18), particle size (5 µm), and flow rate (1.0 mL/min) for consistent isolation .
Methodological & Reporting Standards
Q. What metadata should be included when publishing datasets on this compound?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detailed experimental procedures (e.g., extraction duration, solvent ratios).
- Instrument parameters (e.g., MS ionization mode, collision energy).
- Raw data files (e.g., chromatograms, spectral peaks) as supplementary materials .
Q. How should contradictions in bioactivity data be analyzed and reported?
Use sensitivity analyses to test hypotheses (e.g., dose-response curves, enzyme kinetics). If this compound exhibits lower anti-inflammatory activity than expected, investigate potential matrix effects (e.g., protein binding in cell media) or oxidative degradation during assays. Transparently report negative results and methodological limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
